molecular formula C6H7ClN2O B1589901 2-Chloro-4-methoxy-6-methylpyrimidine CAS No. 22536-64-7

2-Chloro-4-methoxy-6-methylpyrimidine

Cat. No.: B1589901
CAS No.: 22536-64-7
M. Wt: 158.58 g/mol
InChI Key: HBGCZKKCKKDPOI-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H7ClN2O. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

2-Chloro-4-methoxy-6-methylpyrimidine has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methoxy-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function . This compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism. The involvement of this compound in metabolic pathways underscores its potential as a modulator of biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-6-methylpyrimidine typically involves the chlorination of 4-methoxy-6-methylpyrimidine. One common method includes the reaction of 4-methoxy-6-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-4-methoxypyrimidine
  • 2-Chloro-6-methylpyrimidine
  • 4-Chloro-6-methoxy-2-methylpyrimidine

Comparison: 2-Chloro-4-methoxy-6-methylpyrimidine is unique due to the presence of both a methoxy group at the 4-position and a methyl group at the 6-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-chloro-4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCZKKCKKDPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500214
Record name 2-Chloro-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-64-7
Record name 2-Chloro-4-methoxy-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22536-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxy-6-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 25.4 g of 2amino-4-methyl-6-methoxypyrimidine in 150 ml concentrated hydrochloric acid was cooled to ca. 0° C. and treated with a solution of 25.3 g of sodium nitrite in 50 ml water, added over a period of 30-40 minutes. The thick orange reaction mixture was stirred at room temperature for 4-5 hours and then adjusted to pH 10 by addition of 12.5N sodium hydroxide solution. The precipitate was filtered and extracted thoroughly with approximately 600 ml of hot ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give 7.2 g of 2-chloro-4-methyl-6-methoxypyrimidine as a white, crystalline solid, m.p. 36°-38° C.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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